3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with various carbonyl compounds under acidic conditions to form the imidazole ring . The reaction mixture is then subjected to cyclization to yield the desired imidazopyridine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques and catalysts to optimize yield and purity. The use of microwave-assisted synthesis and flow chemistry has also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of GABA A receptors, leading to changes in neurotransmitter release and neuronal excitability . Additionally, it can inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Explored for its potential as an anti-inflammatory agent.
Uniqueness
3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA A receptors and inhibit specific enzymes makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3,(H2,8,10) |
InChI Key |
QABBQDSRBPIXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)N |
Origin of Product |
United States |
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